N-(4-methylbenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
Description
N-(4-methylbenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with additional functional groups that may impart unique chemical and biological properties.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-17-9-11-18(12-10-17)15-22(16-20(23)21-13-5-6-14-21)26(24,25)19-7-3-2-4-8-19/h2-4,7-12H,5-6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKWPMGOPZJONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138433 | |
| Record name | N-[(4-Methylphenyl)methyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444110-65-0 | |
| Record name | N-[(4-Methylphenyl)methyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444110-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methylphenyl)methyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an amine.
Introduction of the 4-methylbenzyl group: This step may involve a nucleophilic substitution reaction where the benzenesulfonamide reacts with 4-methylbenzyl chloride.
Attachment of the pyrrolidin-1-yl group: This can be done through a reaction with a pyrrolidine derivative, often under basic conditions.
Oxidation to introduce the oxo group: This step might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized further to introduce additional functional groups.
Reduction: Reduction reactions could potentially remove the oxo group or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonamide core or the 4-methylbenzyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-methylbenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide would depend on its specific biological activity. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The compound may interact with specific enzymes or receptors, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
N-(4-methylbenzyl)-benzenesulfonamide: A structurally similar compound lacking the pyrrolidin-1-yl and oxo groups.
Uniqueness
N-(4-methylbenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is unique due to the presence of the pyrrolidin-1-yl and oxo groups, which may impart distinct chemical and biological properties compared to simpler sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
